N-cyclopentylthian-4-amine
Description
N-Cyclopentylthian-4-amine is a cyclopentyl-substituted amine derivative featuring a thiane (tetrahydrothiopyran) ring system. For example, N-cyclopentyl-substituted pyrimidin-4-amine derivatives (e.g., N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine) demonstrate roles in medicinal chemistry, particularly in modulating cytotoxicity and microtubule disruption .
Synthesis pathways for related compounds involve nucleophilic displacement reactions, as seen in the preparation of N-alkylpyrimidin-4-amine derivatives (e.g., substitution of chlorinated intermediates with cyclopentylamine) . Hydrogenation steps, such as those described for tetrahydro-2H-pyran-4-amine derivatives, may also apply to the thiane ring system .
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-cyclopentylthian-4-amine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2 |
InChI Key |
GVBFRBBIOKLZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylthian-4-amine typically involves the reaction of cyclopentylamine with thian-4-one under specific conditions. One common method is the reductive amination of thian-4-one using cyclopentylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods and green chemistry approaches are also explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylthian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in inert solvents like THF or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
N-cyclopentylthian-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-cyclopentylthian-4-amine can be contextualized through comparisons with compounds sharing core structural motifs, such as pyrimidin-4-amine, cyclopentylamine, and sulfur-containing heterocycles.
Substituent Effects on Pyrimidin-4-amine Derivatives
Key analogues from and –16 highlight the impact of substituents on biological activity:
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl) : Compound 46 (4-Cl) exhibits moderate cytotoxicity (IC50 = 0.12 μM), attributed to enhanced electrophilicity and DNA interaction .
- Electron-Donating Groups (e.g., SMe) : Compound 47 (4-SMe) shows improved potency (IC50 = 0.08 μM), likely due to increased lipophilicity and membrane permeability .
- Trifluoromethyl Groups : The CF₃ group in N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine enhances metabolic stability and binding affinity via hydrophobic interactions .
Cyclopentyl vs. Other Alkyl/Aryl Substituents
- N-Hexylcyclopentanamine : Simpler alkyl-substituted cyclopentylamines (e.g., N-hexylcyclopentanamine) lack the heterocyclic core but demonstrate baseline cytotoxic activity (IC50 ~2–5 μM), underscoring the importance of the pyrimidin-4-amine or thiane scaffold for potency .
- 7-Chloro-N-cyclopentylquinolin-4-amine: The quinoline core in this compound enhances intercalation with DNA, achieving IC50 values <0.1 μM, but introduces higher toxicity risks compared to pyrimidine or thiane systems .
Sulfur-Containing Analogues
- Thiane vs. Pyran/Pyridine Cores: Thiane’s sulfur atom may confer unique conformational flexibility and hydrogen-bonding capabilities compared to oxygenated pyran or nitrogenous pyridine systems .
Biological Activity
N-Cyclopentylthian-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis of this compound
This compound can be synthesized through various chemical pathways that involve the modification of thiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, analgesic, and anticancer properties. The synthesis typically involves the reaction of cyclopentyl amines with thian-4-one derivatives, which leads to the formation of the desired amine compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on 1,3,4-thiadiazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Analgesic Activity
The analgesic properties of thiazole-based compounds have been well-documented. In particular, derivatives containing electron-withdrawing groups have shown enhanced analgesic effects in animal models . While direct studies on this compound are scarce, its classification within this chemical family implies possible analgesic activity that warrants further investigation.
Anticancer Potential
The anticancer activity of thiazole and thiadiazole derivatives has been explored extensively. For example, synthetic pathways leading to 2-amino-thiazole compounds have shown promising results against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range . This suggests that this compound may also possess anticancer properties, although specific studies are needed to confirm this hypothesis.
Case Studies
While direct case studies focusing solely on this compound are not available, several related studies provide insights into the biological activity of similar compounds:
- Antimicrobial Screening : A comprehensive study evaluated multiple thiadiazole derivatives for their antimicrobial properties. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced antibacterial efficacy .
- Analgesic Testing : In an experimental model using mice, several thiazole derivatives were tested for analgesic activity through formalin-induced pain models. The findings highlighted that certain compounds exhibited superior pain-relieving properties compared to standard analgesics .
- Antitumor Activity : A recent investigation into synthetic 2-aminothiazole-based compounds revealed their effectiveness against various cancer types, including lung and breast cancers. The study reported significant growth inhibition percentages for certain derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
